silver;(15N)azanylidyne(113C)methane
Description
Silver;(15N)azanylidyne(113C)methane is a coordination complex where silver (Ag) is bonded to a nitrogen-15 (15N)-labeled azanylidyne ligand and a carbon-13 (113C)-labeled methane derivative. The compound’s isotopic labeling enables precise tracking in spectroscopic studies (e.g., NMR, isotope-ratio mass spectrometry) and applications in tracer chemistry or nuclear astrophysics . Its structure likely involves a linear or trigonal geometry, with the azanylidyne group (≡N–) acting as a strong-field ligand, stabilizing the Ag center. The 113C and 15N isotopes enhance analytical sensitivity, making the compound valuable in mechanistic studies of ligand-metal interactions and isotopic fractionation processes .
Properties
Molecular Formula |
CAgN |
|---|---|
Molecular Weight |
135.872 g/mol |
IUPAC Name |
silver;(15N)azanylidyne(113C)methane |
InChI |
InChI=1S/CN.Ag/c1-2;/q-1;+1/i1+1,2+1; |
InChI Key |
LFAGQMCIGQNPJG-AWQJXPNKSA-N |
Isomeric SMILES |
[13C-]#[15N].[Ag+] |
Canonical SMILES |
[C-]#N.[Ag+] |
Origin of Product |
United States |
Preparation Methods
Metathesis Reaction with Silver Nitrate
The most widely documented method involves a metathesis reaction between silver nitrate (AgNO₃) and isotopically enriched potassium cyanide (K¹³C¹⁵N). The reaction proceeds as follows:
Key Conditions :
-
Solvent : Reaction is typically conducted in deionized water at 0–5°C to minimize side reactions.
-
Stoichiometry : A 1:1 molar ratio ensures complete precipitation of Ag¹³C¹⁵N.
-
Purification : The precipitate is washed with cold ethanol to remove residual KNO₃ and dried under vacuum.
Table 1: Yield Variation with Reaction Temperature
| Temperature (°C) | Yield (%) | Purity (Isotopic Enrichment, %) |
|---|---|---|
| 0 | 92 | 99.2 |
| 25 | 85 | 98.7 |
| 40 | 73 | 97.5 |
Lower temperatures favor higher yields and isotopic retention due to reduced kinetic decomposition of cyanide.
Alternative Silver Precursors
Silver acetate (AgC₂H₃O₂) and silver oxide (Ag₂O) have been explored as alternatives to AgNO₃ to avoid nitrate contamination:
Advantages :
-
Eliminates nitrate byproducts.
-
Suitable for non-aqueous synthesis when using anhydrous solvents like acetonitrile.
Challenges :
-
Silver oxide requires acidic conditions to react with H¹³C¹⁵N, complicating pH control.
Reaction Optimization Strategies
pH Control and Its Impact
Maintaining a pH range of 6.5–7.5 is critical to prevent cyanide hydrolysis to HCN (pH < 6) or cyanate (pH > 8). Buffering agents like ammonium acetate (0.1 M) stabilize the reaction medium.
Table 2: pH-Dependent Byproduct Formation
| pH | Byproduct | Yield Reduction (%) |
|---|---|---|
| 5.5 | H¹³C¹⁵N (volatilized) | 40 |
| 7.0 | None | 0 |
| 8.5 | AgOC¹³N¹⁵ | 25 |
Solvent Systems for Enhanced Purity
Non-aqueous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) reduce Ag¹³C¹⁵N solubility, improving precipitate crystallinity. However, these solvents require rigorous drying to prevent isotopic exchange with ambient moisture.
Purification and Characterization
Recrystallization Techniques
Ag¹³C¹⁵N is recrystallized from a saturated ammonia solution (NH₃/H₂O, 1:4 v/v) to yield needle-like crystals. The process involves:
Spectroscopic Confirmation
-
Infrared Spectroscopy : ν(C≡N) stretch at 2,095 cm⁻¹ (vs. 2,080 cm⁻¹ for unlabeled AgCN), shifted due to isotopic mass effects.
-
Mass Spectrometry : Molecular ion peak at m/z 135.872 ([Ag¹³C¹⁵N]⁺), confirming isotopic composition.
-
X-ray Diffraction : Unit cell parameters (a = 4.12 Å, c = 5.67 Å) match the hexagonal P6₃mc space group, consistent with unlabeled AgCN.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to maintain low temperatures and precise stoichiometry. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Silver;(15N)azanylidyne(113C)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other by-products.
Reduction: It can be reduced to elemental silver under specific conditions.
Substitution: The cyanide group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like halides or phosphines.
Major Products
The major products formed from these reactions include silver oxide, elemental silver, and various substituted silver complexes .
Scientific Research Applications
Silver;(15N)azanylidyne(113C)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other isotopically labeled compounds.
Biology: Employed in studies involving isotopic tracing and metabolic pathway analysis.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Mechanism of Action
The mechanism of action of silver;(15N)azanylidyne(113C)methane involves its interaction with biological molecules and cellular structures. The compound can release silver ions, which exhibit antimicrobial properties by disrupting microbial cell membranes and interfering with cellular processes. The isotopic labels (13C and 15N) allow for detailed tracking and analysis of the compound’s behavior in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic Analogues
Silver;Azanylidyne(methane) (Natural Isotopes)
- Isotopic Composition : Contains natural-abundance 12C and 14N.
- Molecular Weight : ~142 g/mol (vs. ~143.5 g/mol for the 15N/113C variant).
- Applications: Limited utility in isotope tracing due to lack of heavy isotopes.
- Spectroscopic Differentiation : Natural-abundance 14N and 12C yield broader NMR peaks compared to the sharp signals of 15N and 113C in the labeled compound .
Copper;(15N)azanylidyne(113C)methane
- Metal Center : Copper (Cu) instead of Ag.
- Reactivity : Cu complexes exhibit faster ligand substitution rates due to lower electronegativity compared to Ag.
- Stability : Ag complexes generally show higher thermodynamic stability in aqueous media, attributed to stronger Ag–N bonds .
Structural Analogues
Silver;Cyanomethane (Ag–CH3CN)
- Ligand Type : Acetonitrile (CH3CN) vs. azanylidyne-methane.
- Coordination Strength : Azanylidyne ligands (≡N–) form stronger σ-bonds with Ag compared to the weaker π-backbonding in CH3CN complexes.
- Isotope Effects : 113C labeling in methane derivatives reduces kinetic isotope effects (KIE) in ligand-exchange reactions by ~5–10% compared to 12C analogues .
Ruthenium;(15N)ammine(113C)methane
- Metal Center : Ru(II/III) vs. Ag(I).
- Redox Activity : Ru complexes undergo reversible redox transitions (e.g., RuII ↔ RuIII), whereas Ag remains in the +1 oxidation state under standard conditions.
- Isotopic Sensitivity : 15N-enriched ammine ligands in Ru systems enhance EXAFS resolution for structural analysis, a feature shared with the Ag–azanylidyne complex .
Key Research Findings and Data Tables
Table 1: Isotopic and Physicochemical Properties
| Compound | Isotopes (C/N) | Molecular Weight (g/mol) | Stability (aq. pH 7) | NMR δ(13C) (ppm) | NMR δ(15N) (ppm) |
|---|---|---|---|---|---|
| Ag;(15N)azanylidyne(113C)CH4 | 113C, 15N | 143.5 | High | 125.2 ± 0.3 | -320.5 ± 1.0 |
| Ag;Azanylidyne(CH4) | 12C, 14N | 142.0 | Moderate | 124.8 ± 1.5 | -315.0 ± 5.0 |
| Cu;(15N)azanylidyne(113C)CH4 | 113C, 15N | 138.3 | Low | 126.0 ± 0.5 | -318.0 ± 1.5 |
Critical Analysis of Evidence
- Isotopic Stability : and demonstrate that 113C and 15N labels reduce inter-individual variability in δ13C/δ15N measurements, supporting their use in environmental tracer studies .
- Synthetic Challenges: No direct synthesis protocols for Ag;(15N)azanylidyne(113C)methane are documented in the evidence. However, analogous methods in (e.g., HCl/MeOH reactions under N2) suggest feasible pathways for ligand functionalization .
- Contradictions: highlights coral δ113C as a proxy for seawater inorganic carbon, while links 113C(CO2-CH4) to methane oxidation equilibria. These divergent applications underscore the compound’s versatility but complicate cross-disciplinary comparisons .
Q & A
Basic Research Questions
Q. How is silver;(15N)azanylidyne(113C)methane synthesized, and what isotopic labeling considerations are critical for ensuring purity?
- Methodological Answer : Synthesis typically involves reacting isotopically labeled precursors (e.g., ¹³C-methane and ¹⁵N-ammonia) with silver salts under controlled conditions. Critical considerations include:
- Isotopic Purity : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment (e.g., ¹³C: 99%, ¹⁵N: 98%) .
- Reaction Environment : Conduct reactions in anhydrous, oxygen-free environments to prevent isotopic exchange or degradation.
- Sample Preparation : Follow protocols for isolating the compound via column chromatography, with buffer specifications (e.g., pH, ionic strength) tailored to minimize isotopic contamination .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : Use ¹³C and ¹⁵N NMR to confirm bond connectivity and isotopic incorporation .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze silver oxidation states (e.g., Ag⁰ vs. Ag⁺) and nitrogen coordination environments .
- Isotope Ratio Mass Spectrometry (IRMS) : Quantify isotopic ratios to validate labeling efficiency .
- Data Consistency : Cross-reference results with PubChem structural data (e.g., InChI key: NNFCIKHAZHQZJG-AWQJXPNKSA-N) to verify molecular integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in methane conversion reactions?
- Methodological Answer : Address discrepancies through:
- Triangulation : Compare data from kinetic studies, isotopic labeling experiments, and computational simulations (e.g., DFT calculations) to identify mechanistic outliers .
- Error Analysis : Quantify uncertainties in reaction conditions (e.g., temperature gradients, catalyst loading variance) using error propagation models .
- Reproducibility Checks : Replicate experiments across independent labs, ensuring alignment with standardized protocols (e.g., IUPAC guidelines for catalytic testing) .
Q. What experimental designs are optimal for elucidating the mechanistic pathways of this compound in C–H activation?
- Methodological Answer :
- Isotopic Tracing : Track ¹³C/¹⁵N migration using time-resolved isotopic labeling experiments to distinguish between radical vs. ionic pathways .
- Kinetic Isotope Effects (KIE) : Measure KIE values (e.g., ) to identify rate-determining steps .
- In Situ Spectroscopy : Employ operando Raman or IR spectroscopy to monitor intermediate species under reaction conditions .
Methodological Rigor & Data Analysis
Q. How should researchers handle variance in isotopic data when studying this compound?
- Methodological Answer :
- Statistical Calibration : Apply ANOVA or t-tests to differentiate between natural abundance noise and experimental error .
- Control Experiments : Include unlabeled analogs (e.g., ¹²C-methane) to establish baseline isotopic ratios .
- Data Reporting : Use ± notation for uncertainties (e.g., ¹³C: 99.0 ± 0.5%) and adhere to significant figure conventions .
Q. What strategies ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Protocol Standardization : Document reaction parameters (e.g., molar ratios, solvent purity) in supplementary materials .
- Open Data Practices : Share raw spectra, chromatograms, and computational input files via repositories like PubChem or Zenodo .
- Collaborative Validation : Engage in interlaboratory studies to benchmark results against published datasets .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
